molecular formula C18H25NO2 B6561578 N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide CAS No. 1091041-80-3

N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide

Cat. No.: B6561578
CAS No.: 1091041-80-3
M. Wt: 287.4 g/mol
InChI Key: RKECVSUXVBWFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide, also known as CPM, is a small molecule that has been found to have various applications in scientific research. CPM is a derivative of cyclopentane and is synthesized by reacting phenyloxan with methylcyclopentanecarboxamide. CPM is a versatile compound, with a wide range of potential applications in the fields of biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide has been found to have a wide range of applications in scientific research. It has been used as a substrate for phosphatases, as a ligand for kinases, and as an inhibitor of enzymes. This compound has also been used in the study of signal transduction pathways, as well as in the study of protein-protein interactions. This compound has also been used to study the structure and function of proteins, as well as to study the structure and function of nucleic acids.

Mechanism of Action

N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide binds to proteins and enzymes and modulates their activity. This compound binds to the active site of enzymes and inhibits their activity. This compound can also bind to proteins and alter their conformation, leading to changes in their function. This compound can also bind to DNA and RNA and alter their structure, leading to changes in gene expression.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to inhibit the activity of several enzymes, such as phosphatases, kinases, and proteases. This compound has also been found to modulate the activity of several signal transduction pathways, such as the MAPK and PI3K pathways. This compound has also been found to modulate the activity of several transcription factors, such as NF-κB and AP-1.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide in laboratory experiments is its versatility. This compound can be used in a wide range of experiments, from biochemical studies to molecular biology studies. This compound is also relatively easy to synthesize and is relatively stable. The main limitation of this compound is its low solubility in water, which can limit its use in certain experiments.

Future Directions

Future research on N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide could focus on its potential applications in drug discovery and development. This compound could be used to identify new drug targets and to develop novel drugs. This compound could also be used to study the structure and function of proteins and nucleic acids, as well as to study signal transduction pathways. This compound could also be used to study the structure and function of enzymes and other proteins involved in disease processes. Additionally, this compound could be used to study the effects of environmental toxins on cellular processes. Finally, this compound could be used to study the effects of diet and lifestyle on health and disease.

Synthesis Methods

N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide is synthesized by reacting phenyloxan with methylcyclopentanecarboxamide. The reaction is carried out in an inert atmosphere at a temperature of 80°C. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is complete within two hours. The final product is a white crystalline solid with a melting point of 135°C.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c20-17(15-6-4-5-7-15)19-14-18(10-12-21-13-11-18)16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKECVSUXVBWFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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